![molecular formula C10H8N4S2 B2592209 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile CAS No. 299921-59-8](/img/structure/B2592209.png)
4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile
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Overview
Description
“4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile” is a chemical compound with the empirical formula C10H8N4S2 . It has been studied for its urease inhibitory activities .
Synthesis Analysis
The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular weight of the compound is 248.33 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Chemical Reactions Analysis
The compound is part of a series of derivatives that have been evaluated for their urease inhibitor activities . The exact chemical reactions involving this compound would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis
The compound is a solid . Detailed physical and chemical properties such as melting point, boiling point, and solubility would require specific experimental measurements.Scientific Research Applications
- Researchers have synthesized novel 1,3,4-thiadiazole derivatives of glucosides using 5-amino-1,3,4-thiadiazole-2-thiol and d-glucose as starting materials . Some of these compounds exhibit good antifungal activities. For instance, compound 4i demonstrated higher bioactivity against Phytophthora infestans (the pathogen responsible for late blight in potatoes) than the commonly used fungicide Dimethomorph .
- The in vitro antifungal activities of these compounds have been evaluated against various pathogens, including Gibberella zeae, Botryosphaeria dothidea, and Thanatephorus cucumeris .
- The same 1,3,4-thiadiazole derivatives also exhibit moderate to poor antibacterial activities against bacterial strains such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas campestris pvcitri (Xcc) .
- While the focus has primarily been on 2-amino-1,3,4-thiadiazole derivatives, this structural motif has shown promise as a foundation for developing anticancer agents .
- A related compound, N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, inhibits the Abl protein kinase and selectively affects the Bcr-Abl positive K562 cell line .
Antifungal Properties
Antibacterial Effects
Plant Growth Regulation
Anticancer Potential
Abl Protein Kinase Inhibition
Industrial Use in Plant Protection Products
Mechanism of Action
properties
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S2/c11-5-7-1-3-8(4-2-7)6-15-10-14-13-9(12)16-10/h1-4H,6H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKQYFVIIWAGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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